2-methyl-4-nitrosomorpholine 2-methyl-4-nitrosomorpholine
Brand Name: Vulcanchem
CAS No.: 75881-16-2
VCID: VC11520676
InChI: InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

2-methyl-4-nitrosomorpholine

CAS No.: 75881-16-2

Cat. No.: VC11520676

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methyl-4-nitrosomorpholine - 75881-16-2

Specification

CAS No. 75881-16-2
Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name 3-methyl-4-nitrosomorpholine
Standard InChI InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3
Standard InChI Key MTIPGZBWERLLCL-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1N=O

Introduction

Chemical Structure and Synthesis

Molecular Architecture

2-Methyl-4-nitrosomorpholine features a six-membered morpholine ring with a nitroso (-NO) group at position 4 and a methyl (-CH₃) group at position 2. The molecular formula is C₅H₁₀N₂O₂, with a molar mass of 130.15 g/mol. Quantum mechanical analyses suggest that the nitroso group introduces significant electron-withdrawing effects, destabilizing the ring and enhancing reactivity toward nucleophiles .

Synthetic Pathways

The compound is synthesized via nitrosation of 2-methylmorpholine using nitrous acid (HNO₂) under acidic conditions. Industrial-scale production employs continuous flow reactors to optimize yield (typically >95%) and minimize byproducts. Key reaction parameters include:

ParameterOptimal Value
Temperature0–5°C
Reaction Time2–4 hours
SolventDilute HCl/EtOH

This method avoids the formation of dimeric nitroso compounds, a common issue in nitrosamine synthesis .

Physical and Chemical Properties

Physicochemical Data

Experimental characterizations report the following properties :

PropertyValue
AppearanceColorless liquid
Density1.12 g/cm³ (est.)
SolubilityMiscible in polar solvents (H₂O, EtOH)
StabilityLight-sensitive; decomposes above 150°C

Notably, boiling and melting points remain undocumented, likely due to decomposition risks during thermal analysis.

Spectroscopic Signatures

  • IR (KBr): Strong absorption at 1,520 cm⁻¹ (N=O stretch), 1,450 cm⁻¹ (C-N stretch).

  • ¹H NMR (CDCl₃): δ 3.75 (m, 4H, morpholine ring), δ 2.45 (s, 3H, CH₃), δ 1.95 (m, 2H, ring CH₂) .

Reactivity and Mechanistic Behavior

Electrophilic Alkylation

The nitroso group facilitates DNA alkylation via metabolic activation to a diazonium intermediate (R-N⁺=N), which reacts with nucleophilic sites in guanine and adenine residues . This process forms adducts such as 7-methylguanine, a biomarker of nitrosamine exposure .

Photolytic Decomposition

Under UV light (λ = 300–400 nm), 2-methyl-4-nitrosomorpholine undergoes homolytic cleavage of the N–NO bond, generating nitric oxide (NO) and a morpholinyl radical . Secondary reactions yield formaldehyde and methylamine, analogous to NDMA photolysis pathways :

C₅H₁₀N₂O₂hνC₄H₈NO+NOHCHO+CH₃NH₂+CO2\text{C₅H₁₀N₂O₂} \xrightarrow{h\nu} \text{C₄H₈NO} \cdot + \cdot \text{NO} \rightarrow \text{HCHO} + \text{CH₃NH₂} + \text{CO}_2

Toxicological Profile

Carcinogenicity

Chronic exposure to 2-methyl-4-nitrosomorpholine induces tumors in rodent models, primarily in the liver and kidneys . Mechanistic studies attribute this to:

  • DNA adduct formation disrupting replication fidelity.

  • Oxidative stress from reactive oxygen species (ROS) generated during metabolic activation .

The U.S. EPA classifies nitrosamines as Group B2 carcinogens (probable human carcinogens), with no safe exposure threshold established .

Regulatory Status

  • EPA: Subject to Toxic Substances Control Act (TSCA) reporting requirements.

  • IARC: Listed in Group 2A (probably carcinogenic to humans) .

  • Pharmaceuticals: Monitored as a potential impurity in drugs containing morpholine derivatives .

Industrial and Pharmaceutical Relevance

Synthetic Intermediate

The compound serves as a precursor for:

  • Anticancer agents: Nitroso groups enhance cytotoxicity in targeted therapies.

  • Polymer modifiers: Improves thermal stability in epoxy resins .

Analytical Detection Methods

TechniqueLODMatrix
GC-MS/MS0.1 ng/LWater
HPLC-UV50 µg/LPharmaceuticals
Chemiluminescence2 ng/LWastewater

Recent advances in chemiluminescence assays enable real-time monitoring in industrial effluents .

Mitigation Strategies

Industrial Controls

  • Scavengers: Ascorbic acid reduces nitrosamine formation by competing for nitrosating agents .

  • Process Modifications: Low-temperature nitrosation minimizes side reactions.

Environmental Remediation

Advanced oxidation processes (AOPs) utilizing UV/H₂O₂ achieve >90% degradation in contaminated water .

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